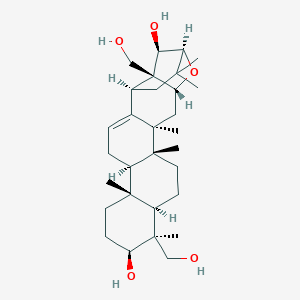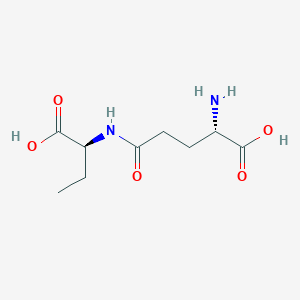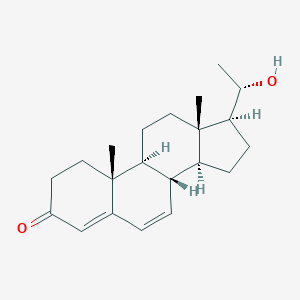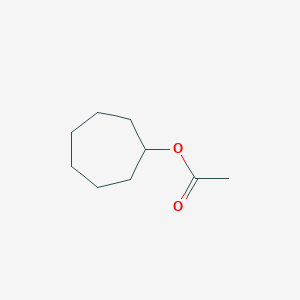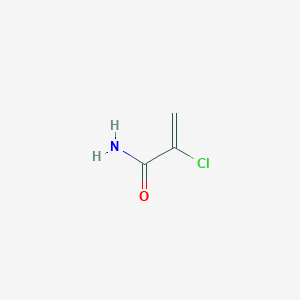
2-Chloroacrylamide
描述
2-Chloroacrylamide is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in water and organic solvents. The compound is also known as 2-chloro-2-propenamide and is commonly used as a monomer in the synthesis of polymers and copolymers.
作用机制
The mechanism of action of 2-chloroacrylamide is not fully understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amino acids and proteins. This reaction leads to the formation of covalent bonds between the compound and the nucleophile, which can result in changes in the structure and function of the biomolecules.
生化和生理效应
The biochemical and physiological effects of 2-chloroacrylamide are not well-known. However, studies have shown that the compound can cause damage to DNA and proteins, leading to cell death. Additionally, 2-chloroacrylamide has been shown to have toxic effects on the nervous system, liver, and kidneys.
实验室实验的优点和局限性
One of the advantages of using 2-chloroacrylamide in lab experiments is its ability to form covalent bonds with nucleophiles, making it a useful tool for studying biomolecules. Additionally, the compound is relatively easy to synthesize and has a low cost. However, the use of 2-chloroacrylamide can be limited by its toxicity and potential health hazards.
未来方向
There are several future directions for the use of 2-chloroacrylamide in scientific research. One area of interest is the development of new polymers and copolymers using the compound as a monomer. Additionally, the use of 2-chloroacrylamide in the synthesis of pharmaceuticals and agrochemicals is an area of active research. Another direction is the study of the toxic effects of the compound on the nervous system, liver, and kidneys, with the goal of developing new treatments for exposure to the compound.
Conclusion:
In conclusion, 2-chloroacrylamide is a chemical compound that has a wide range of applications in scientific research. The compound is commonly used as a monomer in the synthesis of polymers and copolymers, and is also used in the preparation of hydrogels. The mechanism of action of 2-chloroacrylamide is not fully understood, but it is believed to act as an electrophile, reacting with nucleophiles such as amino acids and proteins. The compound has toxic effects on the nervous system, liver, and kidneys, which limits its use in lab experiments. However, there are several future directions for the use of 2-chloroacrylamide in scientific research, including the development of new polymers and copolymers, the synthesis of pharmaceuticals and agrochemicals, and the study of the compound's toxic effects.
合成方法
The synthesis of 2-chloroacrylamide can be achieved through various methods. One of the most common methods is the reaction of acrylamide with thionyl chloride in the presence of a catalyst. Another method involves the reaction of acryloyl chloride with ammonia or an amine. The yield of the reaction is influenced by the reaction conditions such as temperature, reaction time, and the concentration of the reactants.
科学研究应用
2-Chloroacrylamide is widely used in scientific research due to its unique properties. It is commonly used as a monomer in the synthesis of polymers and copolymers. The compound is also used in the preparation of hydrogels, which have a wide range of applications in drug delivery, tissue engineering, and wound healing. Additionally, 2-chloroacrylamide is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
属性
IUPAC Name |
2-chloroprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXYCBGDIALKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167820 | |
| Record name | 2-Chloroacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroacrylamide | |
CAS RN |
16490-68-9 | |
| Record name | 2-Chloro-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016490689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



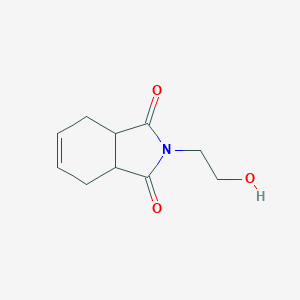
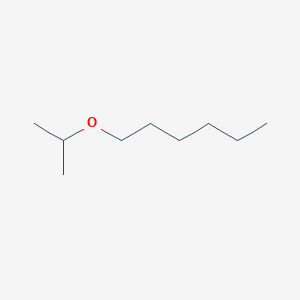
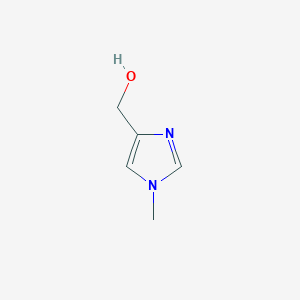

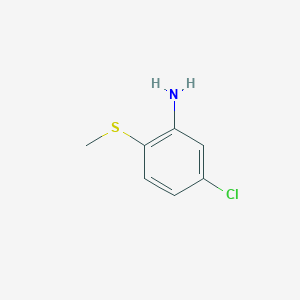
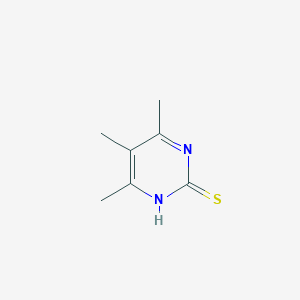
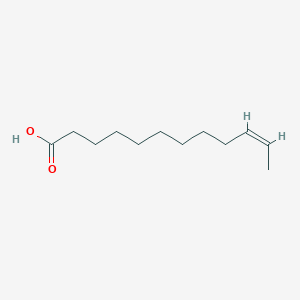
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
